3-(Piperidine-1-carbonyl)phenylboronic acid
Overview
Description
3-(Piperidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C12H16BNO3 . It has a molecular weight of 233.07 .
Molecular Structure Analysis
The molecular structure of 3-(Piperidine-1-carbonyl)phenylboronic acid consists of a phenylboronic acid group attached to a piperidine ring via a carbonyl group .Physical And Chemical Properties Analysis
3-(Piperidine-1-carbonyl)phenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Efficient Synthesis of Piperidine Derivatives
An innovative approach for the synthesis of piperidine derivatives has been demonstrated through a one-pot, multi-component reaction. This method utilizes substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde, with phenylboronic acid acting as a catalyst, offering an efficient pathway to produce highly functionalized piperidines (Goswami, S. V., Thorat, P. B., & Bhusare, S. R., 2012).
Synthesis of Biologically Active Compounds
Research on the synthesis of 3-piperazine-bisbenzoxaborole and its phenylboronic acid analogs reveals the production of compounds with high biological activity. These compounds, characterized by unique molecular architectures, have been studied for their potential in various applications, indicating the versatility of phenylboronic acid derivatives in creating biologically active molecules (Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Michałek, S., & Pawełko, A., 2013).
Fungicidal Activity Investigation
A study on the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against various filamentous fungi demonstrates the significant inhibitory action of these compounds. This research highlights the critical role of the heterocyclic benzoxaborole system in the antifungal properties of the compounds, underscoring the importance of phenylboronic acid derivatives in developing fungicidal agents (Wieczorek, D., Lipok, J., Borys, K. M., Adamczyk-Woźniak, A., & Sporzyński, A., 2014).
Advanced Material Synthesis
Phenylboronic acid is instrumental in the creation of covalent organic frameworks (COFs), where it facilitates the synthesis of highly crystalline, porous materials. These COFs exhibit remarkable thermal stability and high surface areas, making them suitable for various applications, including gas storage and separation (Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M., 2005).
Optical Modulation and Sensor Development
The structural variation of phenyl boronic acid derivatives has been explored for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs). This study demonstrates the potential of phenyl boronic acid in developing sensors with applications in saccharide recognition, highlighting the influence of molecular structure on SWNT optical properties (Mu, B., McNicholas, T., Zhang, J., Hilmer, A. J., Jin, Z., Reuel, N. F., Kim, J.-H., Yum, K., & Strano, M. S., 2012).
Safety And Hazards
properties
IUPAC Name |
[3-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9,16-17H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTARKGZGNWJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647877 | |
Record name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)phenylboronic acid | |
CAS RN |
850568-34-2 | |
Record name | B-[3-(1-Piperidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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